molecular formula C10H13ClN4 B11884143 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11884143
M. Wt: 224.69 g/mol
InChI Key: FCTFKSRJWWTGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the chlorine atom at specific positions enhances its binding affinity and selectivity for certain protein kinases, making it a valuable compound for targeted therapy .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

7-tert-butyl-4-chloropyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C10H13ClN4/c1-10(2,3)15-5-4-6-7(11)13-9(12)14-8(6)15/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

FCTFKSRJWWTGJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.